Ethyl 8-bromoquinoxaline-5-carboxylate
CAS No.:
Cat. No.: VC18314304
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O2 |
|---|---|
| Molecular Weight | 281.10 g/mol |
| IUPAC Name | ethyl 8-bromoquinoxaline-5-carboxylate |
| Standard InChI | InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-8(12)10-9(7)13-5-6-14-10/h3-6H,2H2,1H3 |
| Standard InChI Key | KSFBRRXAADLDRN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Introduction
Structural and Molecular Characteristics
Ethyl 8-bromoquinoxaline-5-carboxylate belongs to the quinoxaline family, a class of nitrogen-containing heterocycles known for their versatility in pharmaceutical and materials science. The compound’s structure features a quinoxaline core substituted with a bromine atom at position 8 and an ethyl ester group at position 5. These substituents significantly influence its electronic properties, solubility, and reactivity.
Molecular Data
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.10 g/mol |
| IUPAC Name | Ethyl 8-bromoquinoxaline-5-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
| InChI Key | KSFBRRXAADLDRN-UHFFFAOYSA-N |
The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the ethyl ester group improves solubility in organic solvents.
Synthesis Methods
The synthesis of ethyl 8-bromoquinoxaline-5-carboxylate involves multi-step reactions, often beginning with bromination of quinoxaline precursors followed by esterification.
Physical and Chemical Properties
Spectroscopic Data
While specific spectral data (NMR, IR) are unavailable in the provided sources, analogous quinoxaline derivatives show characteristic signals:
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NMR: Aromatic protons resonate between δ 7.5–9.0 ppm, with ethyl ester protons appearing as a triplet (δ 1.3–1.5 ppm) and quartet (δ 4.3–4.5 ppm).
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NMR: Carbonyl carbons appear near δ 165 ppm, with aromatic carbons in the δ 120–150 ppm range.
Biological Activity and Applications
Ethyl 8-bromoquinoxaline-5-carboxylate exhibits biological activity rooted in its ability to interact with enzymatic and receptor targets.
Enzyme Inhibition
The compound’s quinoxaline core facilitates π-π stacking and hydrogen bonding with active sites of enzymes such as cytochrome P450 isoforms. Although specific inhibitory constants () are unreported, structural analogs demonstrate moderate to strong inhibition of metabolic enzymes, suggesting potential drug-drug interaction risks.
Comparison with Analogous Compounds
Ethyl 8-bromoquinoxaline-5-carboxylate distinguishes itself from related compounds through substituent positioning and reactivity:
| Compound | Substituents | Key Differences |
|---|---|---|
| Methyl 8-bromoquinoxaline-6-carboxylate | Methyl ester at position 6 | Altered steric and electronic effects |
| 8-Bromoquinoxaline | No ester group | Lower solubility and reactivity |
The ethyl ester in the 5-position enhances solubility and provides a handle for further functionalization via hydrolysis or transesterification.
Research Findings and Future Directions
Current research emphasizes the compound’s utility as a synthetic intermediate and biological probe. Notable findings include:
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Synthetic Versatility: The bromine atom enables Suzuki-Miyaura cross-coupling, facilitating access to diverse quinoxaline libraries.
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Therapeutic Potential: Molecular docking studies suggest affinity for kinase targets implicated in cancer, though in vivo data remain scarce.
Challenges and Opportunities
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Scalability: Optimizing large-scale synthesis while minimizing bromine-related hazards.
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Target Identification: High-throughput screening to elucidate precise biological targets.
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Derivatization: Exploring ester hydrolysis to free carboxylic acids for enhanced bioavailability.
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